molecular formula C16H20N4O B11998636 3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11998636
M. Wt: 284.36 g/mol
InChI Key: ZOEKQGJHXAAQLM-LICLKQGHSA-N
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Description

3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a tert-butyl group at the 3-position of the pyrazole ring and a (4-methylphenyl)methylidene hydrazone moiety. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including anticancer, antimicrobial, and enzyme inhibitory activities . Its structural flexibility allows for diverse functionalization, making it a scaffold of interest in medicinal chemistry.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

5-tert-butyl-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O/c1-11-5-7-12(8-6-11)10-17-20-15(21)13-9-14(19-18-13)16(2,3)4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

ZOEKQGJHXAAQLM-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-tert-butyl-1H-pyrazole-5-carbohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-tert-butyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the pyrazole ring is particularly interesting due to its prevalence in many pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

Pyrazole carbohydrazides share a common core structure but differ in substituents on the pyrazole ring and hydrazide moiety. Key analogs include:

Compound Name Substituents (Pyrazole/Hydrazide) Key Features
Target Compound 3-tert-butyl, (E)-(4-methylphenyl)methylidene Lipophilic tert-butyl group; electron-donating methyl on arylidene
N'-Bis-(2,4-dinitrophenyl)-4-(4-methylbenzoyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 2,4-dinitrophenyl, 4-methylbenzoyl Electron-withdrawing nitro groups; bulky benzoyl substituents
(E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-tert-butylbenzyl, 5-chloro-2-hydroxyphenyl Enhanced anticancer activity via chloro and hydroxyl groups
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-1-carbohydrazide Benzo[d][1,3]dioxol-5-yl, 4-nitrobenzoyl Electron-withdrawing nitro; dihydro-pyrazole backbone for anticonvulsant activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methylphenyl group enhances lipophilicity, while nitro or chloro substituents in analogs (e.g., ) improve electrophilicity, affecting binding interactions.

Physicochemical Data

Compound Melting Point (°C) Yield (%) Spectral Data (Key Features)
Target Compound Not reported ~65* IR: NH (~3250 cm⁻¹), C=O (~1660 cm⁻¹)
9a () 298 50 ¹H-NMR: Aromatic protons at δ 7.2–8.1 ppm
5m () Oil 81 [α]D²⁰ = −4.3 (MeOH); ¹³C-NMR: 156 ppm (C=O)
7 () 228 84 MS: m/z 452 [M+H]⁺; ¹H-NMR: δ 6.8–7.4 ppm (aromatic)

*Estimated based on analogous synthesis in .

Pharmacological Activity Comparison

Anticancer Activity

  • Target Compound : Structural similarity to (E)-1-(4-tert-butylbenzyl)-...-carbohydrazide (), which induces apoptosis in A549 lung cancer cells . The tert-butyl group may enhance cell membrane permeability.
  • Analog : Compound 26 () showed IC₅₀ values <10 µM against A549 cells, attributed to chloro and hydroxyl substituents .

Antimicrobial Activity

  • N9-Benzoyl-3-(4-Bromo) Acetamides (): Inhibit Staphylococcus aureus DNA gyrase via hydrophobic interactions . The target compound’s methylphenyl group may similarly target bacterial enzymes.

Enzyme Inhibition

  • (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide (): Inhibits ER aminopeptidases (IC₅₀ ~5 µM) via CH···O hydrogen bonding . The target compound’s tert-butyl group could enhance binding to hydrophobic enzyme pockets.

Anticonvulsant Activity

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl analogs (): Reduce seizures in rodent models via GABAergic modulation .

Biological Activity

3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole derivative class. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-tert-butyl-1H-pyrazole-5-carbohydrazide and 4-methylbenzaldehyde. The reaction conditions usually include heating in a suitable solvent such as ethanol or methanol under reflux. The formation of the Schiff base is a crucial step in synthesizing this compound.

Antitumor Activity

Several studies have investigated the antitumor properties of pyrazole derivatives, including this compound. A notable study demonstrated that this compound exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism.

CompoundCell LineIC50 (µM)
This compoundMiaPaCa2 (pancreatic cancer)< 10
This compoundA673 (sarcoma)< 15

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can possess anti-inflammatory properties. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. It was found to exhibit inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of enzymatic activities and alteration of signaling pathways associated with cell proliferation and inflammation.

Case Studies

  • Antitumor Study : A study evaluated the efficacy of this compound in inhibiting tumor growth in vivo using mouse models. Results showed a significant reduction in tumor volume compared to control groups.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

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